N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology for Sulfamides
Sulfamides are crucial intermediates in pharmaceutical synthesis. A safer and more convenient method for the large-scale preparation of sulfamides utilizes N-substituted oxazolidin-2-one derivatives as synthetic equivalents of corrosive and hazardous N-sulfamoyl chloride. This methodology represents a significant advancement in the synthesis of nonsymmetrical sulfamides, demonstrating the value of oxazolidinone derivatives in facilitating safer chemical processes (Borghese et al., 2006).
Transformations into Oxazolidinones
Ephedrine derivatives' transformation into oxazolidinones showcases the chemical versatility of such compounds. The process involves sulfonation yielding a mixture of oxazolidinones with varying configurations, supported by theoretical calculations and experimental assays. This highlights the application of oxazolidinones in studying chemical reaction mechanisms and the synthesis of new molecular structures (Moncef et al., 2010).
Monoamine Oxidase-B Inactivation
Oxazolidinone derivatives have been shown to act as inhibitors for monoamine oxidase-B (MAO-B), a key enzyme in the brain's catabolism of monoamine neurotransmitters. Such compounds transition from reversible to irreversible inhibitors through modifications, offering insights into enzyme inactivation mechanisms and potential therapeutic applications for neurological conditions (Ding & Silverman, 1993).
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBKGLPIYJIXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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